molecular formula C8H6ClF2NO2 B13573108 2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid

2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid

Cat. No.: B13573108
M. Wt: 221.59 g/mol
InChI Key: FKBBOUGFMVOGLI-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride or sulfur oxychloride, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in solvents such as dichloromethane or toluene, under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound, while oxidation reactions can produce carboxylic acid derivatives .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid is unique due to the presence of both a difluoromethyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

2-chloro-5-(difluoromethyl)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H6ClF2NO2/c1-3-4(7(10)11)2-5(8(13)14)6(9)12-3/h2,7H,1H3,(H,13,14)

InChI Key

FKBBOUGFMVOGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(F)F)C(=O)O)Cl

Origin of Product

United States

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